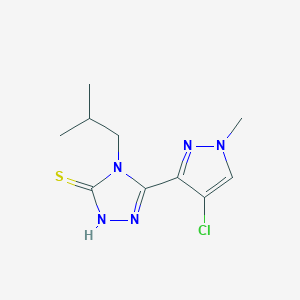![molecular formula C13H11N5O3 B279943 N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide, commonly known as MT 63-78, is a compound that has been of interest to the scientific community due to its potential applications in various fields.
作用機序
MT 63-78 works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MT 63-78 has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory effects, which may help reduce inflammation in neurodegenerative diseases. MT 63-78 has been shown to improve cognitive function in animal models of Alzheimer's disease, and may have potential as a treatment for other neurodegenerative diseases.
実験室実験の利点と制限
MT 63-78 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It has also been shown to be effective in vitro and in vivo, which makes it a promising candidate for further research. However, there are also limitations to using MT 63-78 in lab experiments. It has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on MT 63-78. One area of interest is its potential use in combination with other drugs for cancer treatment. It may also be useful in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its safety and efficacy in humans. Overall, MT 63-78 shows promise as a potential treatment for cancer and neurodegenerative diseases, and further research is warranted to explore its full potential.
合成法
MT 63-78 can be synthesized using a multi-step process that involves the reaction of 3-methoxy-5-nitrobenzaldehyde with tetrazole, followed by reduction and cyclization to form the final product. The synthesis method has been optimized to yield high purity and yield of MT 63-78.
科学的研究の応用
MT 63-78 has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in animal studies. MT 63-78 has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and may help prevent the progression of these diseases.
特性
分子式 |
C13H11N5O3 |
|---|---|
分子量 |
285.26 g/mol |
IUPAC名 |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11N5O3/c1-20-11-6-9(15-13(19)12-3-2-4-21-12)5-10(7-11)18-8-14-16-17-18/h2-8H,1H3,(H,15,19) |
InChIキー |
LAUVUCCLBJVMAI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)N3C=NN=N3 |
正規SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)

![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279883.png)
